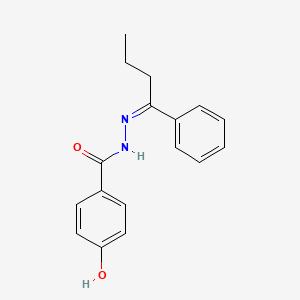![molecular formula C16H12N2O2 B5337825 4-[(3-phenyl-2-propynoyl)amino]benzamide](/img/structure/B5337825.png)
4-[(3-phenyl-2-propynoyl)amino]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(3-phenyl-2-propynoyl)amino]benzamide, also known as PPA-benzamide, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用机制
The mechanism of action of 4-[(3-phenyl-2-propynoyl)amino]benzamidee involves the inhibition of various enzymes and signaling pathways. In cancer treatment, 4-[(3-phenyl-2-propynoyl)amino]benzamidee inhibits the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression and cell growth. In neurodegenerative diseases, 4-[(3-phenyl-2-propynoyl)amino]benzamidee inhibits the production of reactive oxygen species (ROS) and pro-inflammatory cytokines, which are involved in the progression of the disease. 4-[(3-phenyl-2-propynoyl)amino]benzamidee also inhibits the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation.
Biochemical and Physiological Effects:
4-[(3-phenyl-2-propynoyl)amino]benzamidee has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, 4-[(3-phenyl-2-propynoyl)amino]benzamidee induces cell cycle arrest and apoptosis, leading to the inhibition of cell growth. In neurodegenerative diseases, 4-[(3-phenyl-2-propynoyl)amino]benzamidee reduces oxidative stress and inflammation, leading to the protection of neurons. 4-[(3-phenyl-2-propynoyl)amino]benzamidee also exhibits anti-inflammatory effects in various cell types, including macrophages and microglia.
实验室实验的优点和局限性
4-[(3-phenyl-2-propynoyl)amino]benzamidee has several advantages for lab experiments, including its stability and solubility in various solvents. However, 4-[(3-phenyl-2-propynoyl)amino]benzamidee has some limitations, including its relatively low potency compared to other HDAC inhibitors and its potential toxicity at high concentrations.
未来方向
There are several future directions for 4-[(3-phenyl-2-propynoyl)amino]benzamidee research, including the development of more potent analogs, the investigation of its potential applications in other diseases, and the exploration of its mechanism of action in more detail. Additionally, the development of 4-[(3-phenyl-2-propynoyl)amino]benzamidee as a therapeutic agent for cancer and neurodegenerative diseases requires further preclinical and clinical studies to determine its safety and efficacy.
Conclusion:
In conclusion, 4-[(3-phenyl-2-propynoyl)amino]benzamidee is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 4-[(3-phenyl-2-propynoyl)amino]benzamidee as a therapeutic agent for cancer and neurodegenerative diseases.
合成方法
4-[(3-phenyl-2-propynoyl)amino]benzamidee can be synthesized through a multi-step process involving the reaction of 4-aminobenzoic acid with propargyl bromide, followed by the coupling reaction with phenylacetylene and finally amidation with benzoyl chloride. The purity of the final product can be confirmed through various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
科学研究应用
4-[(3-phenyl-2-propynoyl)amino]benzamidee has been extensively studied in scientific research due to its potential applications in various fields such as cancer treatment, neurodegenerative diseases, and inflammation. In cancer treatment, 4-[(3-phenyl-2-propynoyl)amino]benzamidee has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer. In neurodegenerative diseases, 4-[(3-phenyl-2-propynoyl)amino]benzamidee has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation. Inflammation is also a key target for 4-[(3-phenyl-2-propynoyl)amino]benzamidee, as it has been shown to inhibit the production of pro-inflammatory cytokines.
属性
IUPAC Name |
4-(3-phenylprop-2-ynoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2/c17-16(20)13-7-9-14(10-8-13)18-15(19)11-6-12-4-2-1-3-5-12/h1-5,7-10H,(H2,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSQDIRGRZYZHRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC(=O)NC2=CC=C(C=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-chloro-2-[3-(4-chlorophenyl)acryloyl]phenyl 2-furoate](/img/structure/B5337756.png)

![N-[1-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]-2-oxo-2-pyridin-3-ylacetamide](/img/structure/B5337768.png)
![2-[2-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)vinyl]-3-(2-phenylethyl)-4(3H)-quinazolinone](/img/structure/B5337776.png)
![1-[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]-N-(3-hydroxypropyl)piperidine-3-carboxamide](/img/structure/B5337782.png)
![N~4~-(2-methoxyethyl)-7-[3-(1H-pyrrol-1-yl)propanoyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine-2,4-diamine](/img/structure/B5337788.png)
![[1-{[2-(2-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-3-(2-thienyl)-1H-pyrazol-4-yl]methanol](/img/structure/B5337798.png)
![6-(3-isopropyl-1-methyl-1H-pyrazol-5-yl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5337806.png)
![10-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-10H-phenothiazine](/img/structure/B5337811.png)
![N-[1-(1-acetylpiperidin-4-yl)-1H-pyrazol-5-yl]-4-methoxybenzamide](/img/structure/B5337824.png)
![N-(3-fluoro-2-methylphenyl)-N'-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)urea](/img/structure/B5337832.png)
![2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-chloro-2-pyridinyl)acetamide](/img/structure/B5337833.png)
![N-{[2-methoxy-5-oxo-6-(2-pyridin-2-ylethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl]methyl}-2,2-dimethylcyclopropanecarboxamide](/img/structure/B5337839.png)
![ethyl 2-[(4-chlorobenzoyl)amino]-3-(2,6-dichlorophenyl)acrylate](/img/structure/B5337843.png)
